N'-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide
Description
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylsulfanyl group, an acetyl group, and a 4-fluorobenzohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Properties
Molecular Formula |
C16H15FN2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N'-(2-benzylsulfanylacetyl)-4-fluorobenzohydrazide |
InChI |
InChI=1S/C16H15FN2O2S/c17-14-8-6-13(7-9-14)16(21)19-18-15(20)11-22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
FZQJQVHLICLCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzylsulfanylacetyl Intermediate: The initial step involves the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanylacetyl chloride.
Hydrazide Formation: The benzylsulfanylacetyl chloride is then reacted with 4-fluorobenzohydrazide under controlled conditions to yield the final product, N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to different reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazides or aromatic rings.
Substitution: Substituted benzohydrazides with different functional groups.
Scientific Research Applications
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the fluorobenzohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Benzylsulfanyl)acetyl]-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}piperazin-1-ium
- 5-Acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile
- (4-{[(Benzylsulfanyl)acetyl]amino}phenoxy)acetate
Uniqueness
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the benzylsulfanyl and acetyl groups also provides a distinct set of properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
